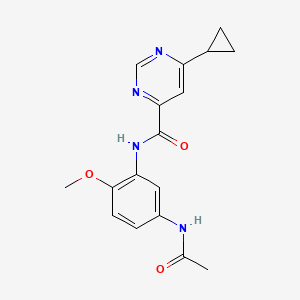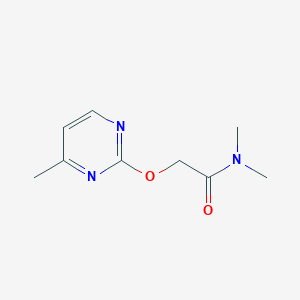
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group and a pyrimidine ring, which are connected via an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 4-methylpyrimidine-2-ol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylpyrimidine-2-ol and N,N-dimethylacetamide.
Catalyst: A suitable base such as triethylamine.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically around 80-100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same starting materials and catalysts but is optimized for large-scale production.
化学反应分析
Types of Reactions
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)ethylamine.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
科学研究应用
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-2-((4-chloropyrimidin-2-yl)oxy)acetamide
- N,N-dimethyl-2-((4-fluoropyrimidin-2-yl)oxy)acetamide
- N,N-dimethyl-2-((4-bromopyrimidin-2-yl)oxy)acetamide
Uniqueness
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to the presence of the 4-methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity compared to other similar compounds.
属性
IUPAC Name |
N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABOBCJUGHCXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)
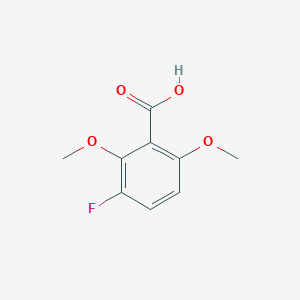
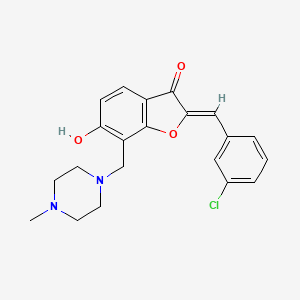
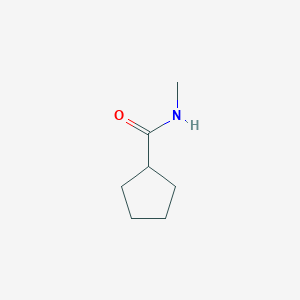
![Tert-butyl 3-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2613413.png)
![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)
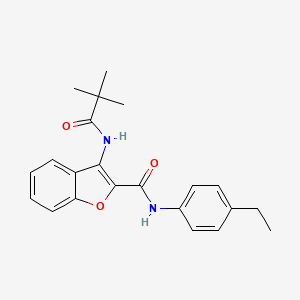
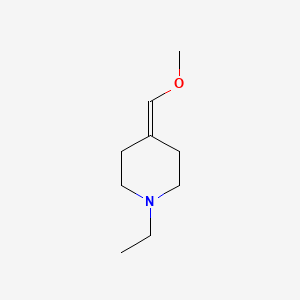
![2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2613420.png)
![N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide](/img/structure/B2613422.png)
![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)
![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)
